Intramolecular O-H···N Hydrogen Bond Geometry vs. Analogs Lacking the 2-Hydroxyphenyl Group
The target compound possesses a structurally characterized intramolecular O-H···N hydrogen bond between the phenolic OH and the N2 atom of the diazepine ring. This hydrogen bond is absent in 4-phenyl-1,5-benzodiazepin-2-one (which lacks the 2-hydroxyphenyl substituent) and in C2-methyl or C2-mercapto analogs. The hydrogen bond imposes conformational rigidity that differentiates the compound from analogs where the diazepine ring has greater flexibility [1].
| Evidence Dimension | Intramolecular hydrogen bond geometry (O-H···N) |
|---|---|
| Target Compound Data | D-H = 0.83 Å, H···A = 1.82 Å, D···A = 2.563(5) Å, D-H···A = 147° |
| Comparator Or Baseline | 4-Phenyl-1,5-benzodiazepin-2-one: no intramolecular O-H···N hydrogen bond (no phenolic -OH group). 2-Methyl-4-phenyl-1,5-benzodiazepine: no hydrogen bond donor at C2. |
| Quantified Difference | Target forms a stable six-membered hydrogen-bonded ring; comparators lack this structural feature entirely. |
| Conditions | Single-crystal X-ray diffraction at 298 K; Mo Kα radiation; monoclinic P21/c, a=6.3787(13) Å, b=16.695(3) Å, c=16.166(4) Å, β=110.72(3)°. |
Why This Matters
The presence of the intramolecular hydrogen bond restricts the conformational freedom of the diazepine ring, which directly affects the compound's ability to act as a rigid ligand scaffold in metal complexation and may influence its receptor-binding pharmacophore compared to more flexible analogs.
- [1] Yang, F.K., Cheng, W. & Ding, Y.N. (2008). Acta Crystallogr. Sect. E Struct. Rep. Online, 64(Pt 12), o2278. DOI: 10.1107/S1600536808034752. View Source
